molecular formula C27H34O15 B12300933 4H-1-Benzopyran-4-one, 7-[(6-deoxy-alpha-L-mannopyranosyl)oxy]-3-(beta-D-glucopyranosyloxy)-5-hydroxy-2-(4-hydroxyphenyl)-

4H-1-Benzopyran-4-one, 7-[(6-deoxy-alpha-L-mannopyranosyl)oxy]-3-(beta-D-glucopyranosyloxy)-5-hydroxy-2-(4-hydroxyphenyl)-

Cat. No.: B12300933
M. Wt: 598.5 g/mol
InChI Key: JZMDHNZJOZUDLG-ROSBFHNHSA-N
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Description

4H-1-Benzopyran-4-one, 7-[(6-deoxy-alpha-L-mannopyranosyl)oxy]-3-(beta-D-glucopyranosyloxy)-5-hydroxy-2-(4-hydroxyphenyl)- is a complex organic compound known for its diverse biological activities. This compound belongs to the flavonoid family, which is widely recognized for its antioxidant, anti-inflammatory, and anticancer properties. The unique structure of this compound, characterized by multiple hydroxyl groups and glycosidic linkages, contributes to its potent biological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4H-1-Benzopyran-4-one, 7-[(6-deoxy-alpha-L-mannopyranosyl)oxy]-3-(beta-D-glucopyranosyloxy)-5-hydroxy-2-(4-hydroxyphenyl)- typically involves multi-step organic reactions. The process begins with the formation of the benzopyran core, followed by the introduction of hydroxyl groups and glycosidic linkages. Common reagents used in these reactions include phenolic compounds, glycosyl donors, and catalysts such as Lewis acids.

Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches, such as microbial fermentation, to achieve higher yields and purity. Enzymatic glycosylation is another method employed to attach sugar moieties to the flavonoid core, enhancing its solubility and bioavailability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can modify the hydroxyl groups and glycosidic linkages.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct biological activities.

Scientific Research Applications

4H-1-Benzopyran-4-one, 7-[(6-deoxy-alpha-L-mannopyranosyl)oxy]-3-(beta-D-glucopyranosyloxy)-5-hydroxy-2-(4-hydroxyphenyl)- has a wide range of scientific research applications:

    Chemistry: Used as a precursor for synthesizing other complex flavonoids and studying reaction mechanisms.

    Biology: Investigated for its role in cellular signaling pathways and its effects on gene expression.

    Medicine: Explored for its potential therapeutic effects in treating cancer, cardiovascular diseases, and neurodegenerative disorders.

    Industry: Utilized in the development of natural antioxidants and preservatives for food and cosmetic products.

Mechanism of Action

The compound exerts its effects through multiple molecular targets and pathways:

    Antioxidant Activity: Neutralizes free radicals by donating hydrogen atoms from its hydroxyl groups.

    Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).

    Anticancer Activity: Induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways like PI3K/Akt and MAPK.

Comparison with Similar Compounds

    Quercetin: Another flavonoid with similar antioxidant and anti-inflammatory properties.

    Kaempferol: Known for its anticancer and cardioprotective effects.

    Luteolin: Exhibits strong anti-inflammatory and neuroprotective activities.

Uniqueness: 4H-1-Benzopyran-4-one, 7-[(6-deoxy-alpha-L-mannopyranosyl)oxy]-3-(beta-D-glucopyranosyloxy)-5-hydroxy-2-(4-hydroxyphenyl)- is unique due to its specific glycosidic linkages and the presence of multiple hydroxyl groups, which enhance its solubility, bioavailability, and overall biological activity compared to other flavonoids.

Properties

Molecular Formula

C27H34O15

Molecular Weight

598.5 g/mol

IUPAC Name

(2S,3R,4R,5S,6S)-2-[[3,5-dihydroxy-2-(4-hydroxyphenyl)-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,4-dihydrochromen-7-yl]oxy]-6-methyloxane-3,4,5-triol

InChI

InChI=1S/C27H34O15/c1-10-18(31)20(33)22(35)25(38-10)39-13-6-15(30)14-8-27(37,42-26-23(36)21(34)19(32)17(9-28)41-26)24(40-16(14)7-13)11-2-4-12(29)5-3-11/h2-7,10,17-26,28-37H,8-9H2,1H3/t10-,17+,18+,19-,20+,21-,22+,23+,24?,25-,26-,27?/m0/s1

InChI Key

JZMDHNZJOZUDLG-ROSBFHNHSA-N

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@H]([C@@H](O1)OC2=CC(=C3CC(C(OC3=C2)C4=CC=C(C=C4)O)(O)O[C@H]5[C@@H]([C@H]([C@H]([C@H](O5)CO)O)O)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2=CC(=C3CC(C(OC3=C2)C4=CC=C(C=C4)O)(O)OC5C(C(C(C(O5)CO)O)O)O)O)O)O)O

Origin of Product

United States

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